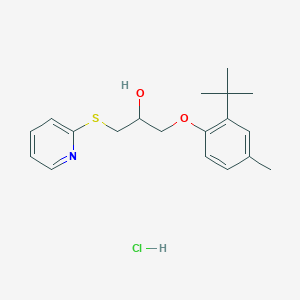
1-(2-(Tert-butyl)-4-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Tert-butyl)-4-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C19H26ClNO2S and its molecular weight is 367.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(Tert-butyl)-4-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride, with the CAS number 1323621-64-2, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C19H26ClNO2S, with a molecular weight of 367.9 g/mol. The compound features a tert-butyl group, a pyridine moiety, and a thioether linkage, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H26ClNO2S |
| Molecular Weight | 367.9 g/mol |
| CAS Number | 1323621-64-2 |
The compound is believed to exert its effects through several mechanisms:
- Beta-Adrenoceptor Antagonism : Similar compounds have shown selective antagonism at beta-adrenoceptors, which can influence cardiovascular responses and metabolic processes.
- Antimicrobial Properties : Research indicates that related thiobenzanilides exhibit antimicrobial activity, suggesting potential applications in treating bacterial infections .
In Vitro Studies
In vitro studies have demonstrated that derivatives of the compound can inhibit various cellular pathways associated with inflammation and cell proliferation. For instance, compounds with similar structures have been shown to affect the NF-kB signaling pathway, which plays a crucial role in immune responses and inflammation.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of compounds related to this compound. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 10–50 µg/mL.
Study 2: Cardiovascular Effects
Another study assessed the cardiovascular effects of beta-adrenoceptor antagonists similar to this compound. It was found that these compounds could reduce heart rate and lower blood pressure in animal models, indicating potential therapeutic applications in managing hypertension.
Toxicity and Safety Profile
While the biological activity is promising, understanding the toxicity profile is crucial for therapeutic development. Preliminary toxicity studies suggest that the compound exhibits low acute toxicity; however, long-term studies are necessary to fully elucidate its safety profile.
属性
IUPAC Name |
1-(2-tert-butyl-4-methylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S.ClH/c1-14-8-9-17(16(11-14)19(2,3)4)22-12-15(21)13-23-18-7-5-6-10-20-18;/h5-11,15,21H,12-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBYUBIIEFAOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CSC2=CC=CC=N2)O)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













